2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile
Description
2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile is an organic compound with the molecular formula C12H11F3N2O3S. It is known for its unique chemical structure, which includes a trifluoroethoxy group, an azetidine ring, and a benzonitrile moiety.
Properties
IUPAC Name |
2-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3S/c13-12(14,15)8-20-10-6-17(7-10)21(18,19)11-4-2-1-3-9(11)5-16/h1-4,10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUVDHNXQBHLOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile typically involves multiple steps. One common method includes the reaction of 2,2,2-trifluoroethanol with azetidine-1-sulfonyl chloride to form an intermediate, which is then reacted with benzonitrile under controlled conditions. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The trifluoroethoxy group can be oxidized to form trifluoroacetic acid.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include trifluoroacetic acid, amines, and substituted azetidine derivatives. These products have various applications in organic synthesis and pharmaceutical development .
Scientific Research Applications
Key Features
- Azetidine Ring : The azetidine ring contributes to the compound's cyclic structure, which may influence its biological interactions.
- Trifluoroethoxy Group : This group enhances lipophilicity, potentially improving membrane permeability and biological activity.
- Sulfonyl Group : Known for its role in increasing the reactivity of the compound, making it suitable for various chemical reactions.
Pharmaceutical Development
The compound's unique structure suggests potential applications in drug development, particularly as an inhibitor of specific enzymes or receptors. Notably, compounds with similar structural motifs have been explored for their roles as kinase inhibitors, which are crucial in treating proliferative diseases such as cancer.
Case Study: MEK Inhibition
Research has indicated that azetidine derivatives can act as MEK inhibitors. 2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile may exhibit similar properties, making it a candidate for further investigation in cancer therapeutics .
Neurological Research
The compound may also play a role in neurological studies. Substituted azetidines have been implicated in enhancing neuronal plasticity and treating cognitive disorders. This application is particularly relevant for developing treatments for neurodegenerative diseases .
Chemical Synthesis
In synthetic chemistry, the compound can serve as an intermediate for producing other complex molecules. Its sulfonamide functionality allows for further derivatization, which can lead to the development of new compounds with diverse biological activities.
Mechanism of Action
The mechanism of action of 2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The azetidine ring and benzonitrile moiety contribute to the compound’s binding affinity and selectivity for specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3-(2,2,2-Trifluoroethoxy)propionitrile: This compound shares the trifluoroethoxy group but has a different core structure, leading to distinct chemical and biological properties.
2,2,2-Trifluoroethanol: While it shares the trifluoroethoxy group, it lacks the azetidine and benzonitrile moieties, resulting in different reactivity and applications.
2,2,2-Trifluoroethyl ether: This compound has similar functional groups but differs in its overall structure and uses.
Uniqueness
2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Biological Activity
The compound 2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile is a complex organic molecule that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for This compound is . The compound consists of:
- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.
- Sulfonyl group : Enhances the compound's ability to interact with biological targets.
- Trifluoroethoxy group : Increases lipophilicity, potentially improving cell membrane permeability.
Structural Comparison
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Trifluoroethoxy)aniline | Simplified structure; lacks azetidine ring | |
| 4-Acetylbenzenesulfonamide | Contains an acetyl group; no trifluoromethyl | |
| 1-(Trifluoromethyl)azetidine | Lacks sulfonamide functionality; simpler |
The biological activity of This compound is primarily attributed to its interaction with specific molecular targets. The trifluoroethoxy group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. Once inside the cell, it may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Preliminary studies indicate that compounds structurally similar to This compound exhibit varying degrees of antimicrobial activity. For instance:
- Compounds with similar azetidine structures have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .
- The structure–activity relationship (SAR) analysis suggests that modifications in the substituents can significantly impact antimicrobial efficacy .
Cytotoxicity Studies
Research has demonstrated that certain derivatives of azetidine compounds exhibit cytotoxic effects on cancer cells. For example:
- Compounds based on azetidin-2-one have been investigated for their ability to inhibit tubulin polymerization, which is critical for cancer cell proliferation .
- In vitro studies on various cancer cell lines (e.g., MCF-7 and HCT-116) have shown promising results regarding their cytotoxic potential .
Case Studies
- Study on Azetidin Derivatives :
- Antimicrobial Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
